8-Deoxy-11,13-dihydroxygrosheimin

Description

Classification within Sesquiterpene Lactones

From a chemical standpoint, 8-Deoxy-11,13-dihydroxygrosheimin belongs to the guaianolide subclass of sesquiterpene lactones. contaminantdb.casmolecule.com Sesquiterpene lactones are defined by their C15 terpenoid structure, which includes a lactone ring. ebi.ac.uk The guaianolides are further characterized by a specific bicyclic carbon skeleton known as guaiane. contaminantdb.casmolecule.com

The structural framework of this compound is what sets it apart. It is a derivative of grosheimin (B1209560), lacking a hydroxyl group at the 8th position but featuring hydroxyl groups at the 11th and 13th positions. researchgate.net This specific arrangement of functional groups on the guaianolide skeleton is crucial to its chemical identity and properties.

Academic Significance in Phytochemistry

The academic significance of this compound in phytochemistry is multifaceted. Its isolation and structural elucidation have provided valuable insights into the biosynthetic pathways of sesquiterpene lactones in plants. The presence of this compound, alongside other related guaianolides like cynaropicrin (B1669659) and grosheimin in plants such as the artichoke, allows for comparative studies of their chemical structures and potential activities. researchgate.netnih.gov

Furthermore, the study of compounds like this compound is integral to the field of chemotaxonomy, where the chemical constituents of plants are used to understand their evolutionary relationships. The distribution of specific sesquiterpene lactones across different plant species can provide clues about their phylogenetic connections. bsu.by Research into the phytochemicals of plants from the Asteraceae family, such as Ajania fruticulosa, has led to the isolation of numerous sesquiterpene lactones, contributing to the growing library of known natural products. fao.orgnih.govtandfonline.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H20O5 | nih.gov |

| Molecular Weight | 280.32 g/mol | nih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point | 215 - 218 °C | nih.gov |

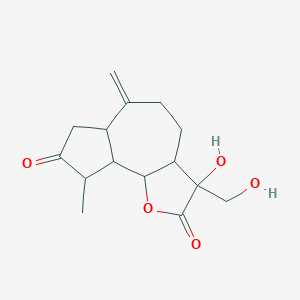

Structure

2D Structure

Properties

CAS No. |

83551-03-5 |

|---|---|

Molecular Formula |

C15H20O5 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione |

InChI |

InChI=1S/C15H20O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h8-10,12-13,16,19H,1,3-6H2,2H3 |

InChI Key |

XJUFXNXZZRHROZ-UHFFFAOYSA-N |

SMILES |

CC1C2C(CC1=O)C(=C)CCC3C2OC(=O)C3(CO)O |

Canonical SMILES |

CC1C2C(CC1=O)C(=C)CCC3C2OC(=O)C3(CO)O |

melting_point |

215-218°C |

physical_description |

Solid |

Origin of Product |

United States |

Isolation and Structural Elucidation

Extraction Methodologies from Botanical Materials

8-Deoxy-11,13-dihydroxygrosheimin is a known constituent of plants from the Asteraceae family, most notably the Globe Artichoke (Cynara cardunculus or Cynara scolymus) mdpi.comcontaminantdb.ca. The initial step in its isolation involves extracting the compound from the plant's aerial parts, particularly the leaves, which are rich in secondary metabolites mdpi.com.

The general procedure begins with the collection and drying of the plant material to remove water and concentrate the organic compounds. The dried material is then ground into a fine powder to maximize the surface area for solvent extraction. A suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, is used to percolate through the powdered plant matter nih.gov. This process dissolves the lipophilic and semi-polar compounds, including sesquiterpene lactones, creating a crude extract. The solvent is subsequently removed under reduced pressure, typically using a rotary evaporator, to yield a concentrated residue containing a complex mixture of phytochemicals, from which this compound must be separated.

Chromatographic Purification Techniques

Following extraction, the crude residue undergoes several stages of chromatographic separation to isolate the target compound from the multitude of other extracted substances.

An essential step in the purification of sesquiterpene lactones is column chromatography using Sephadex LH-20. This filtration medium is a hydroxypropylated, cross-linked dextran (B179266) gel that separates molecules based on a combination of size exclusion and partition chromatography. The crude extract is dissolved in a minimal amount of a suitable solvent and applied to the top of a column packed with the Sephadex LH-20 stationary phase.

As the solvent (mobile phase) flows through the column, the different compounds in the extract interact with the stationary phase to varying degrees. Smaller molecules can enter the pores of the gel, delaying their elution, while larger molecules are excluded and pass through more quickly. Additionally, the lipophilic nature of the gel allows for separation based on polarity. Fractions are collected sequentially as they elute from the column, and those containing compounds with similar chromatographic profiles are pooled. This step is crucial for the initial fractionation of the extract and the removal of significantly different classes of compounds, such as high molecular weight polymers or highly polar substances.

For final purification and to achieve a high degree of purity, fractions enriched with this compound are subjected to High-Performance Liquid Chromatography (HPLC). This technique offers superior resolution compared to gravity-fed column chromatography acs.org.

In a typical HPLC separation, the semi-purified fraction is injected into a high-pressure stream of a mobile phase that passes through a column containing a solid adsorbent material (stationary phase), often silica-based with a bonded C18 (octadecylsilane) layer for reverse-phase chromatography. The separation principle relies on the differential partitioning of each compound between the mobile and stationary phases. By using a precise gradient of solvents, compounds are eluted at characteristic retention times, allowing for their isolation in pure form acs.org. The eluent is monitored by a detector, such as a Diode-Array Detector (DAD) or a mass spectrometer, to identify the precise moment the target compound exits the column.

Spectroscopic Characterization for Structure Determination

Once a pure sample of this compound has been isolated, its chemical structure is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. Both ¹H-NMR and ¹³C-NMR experiments are conducted to map the carbon-hydrogen framework of the molecule. The precise chemical shifts (δ), measured in parts per million (ppm), provide information about the electronic environment of each nucleus, while coupling constants (J) in ¹H-NMR reveal connectivity between adjacent protons mdpi.comacs.org.

The structural assignment is confirmed through two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish proton-proton and proton-carbon connectivities throughout the molecule's backbone nih.gov. The reported NMR data for this compound are detailed below mdpi.com.

¹H-NMR Spectroscopic Data

| Atom No. | Chemical Shift (δ) in ppm | Multiplicity | J (Hz) |

|---|---|---|---|

| 1 | 2.80 | m | |

| 2α | 2.05 | m | |

| 2β | 2.50 | m | |

| 4 | 2.70 | m | |

| 5 | 3.30 | m | |

| 6 | 4.35 | t | 9.0 |

| 7 | 2.90 | m | |

| 9α | 2.25 | m | |

| 9β | 1.95 | m | |

| 13a | 3.80 | d | 12.0 |

| 13b | 3.65 | d | 12.0 |

| 14a | 5.20 | s | |

| 14b | 5.05 | s |

¹³C-NMR Spectroscopic Data

| Atom No. | Chemical Shift (δ) in ppm |

|---|---|

| 1 | 45.0 |

| 2 | 34.5 |

| 3 | 220.8 |

| 4 | 48.0 |

| 5 | 50.0 |

| 6 | 85.0 |

| 7 | 52.0 |

| 8 | 40.5 |

| 9 | 36.0 |

| 10 | 148.0 |

| 11 | 78.0 |

| 12 | 179.0 |

| 13 | 68.0 |

| 14 | 115.0 |

| 15 | 16.5 |

Mass spectrometry is employed to determine the elemental composition and molecular weight of the isolated compound. For this compound, high-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm its molecular formula, C₁₅H₂₀O₅ nih.govnih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not widely available in the cited literature, the expected characteristic absorption bands can be predicted based on its known chemical structure. The molecule contains hydroxyl (-OH), γ-lactone (a cyclic ester), ketone (C=O), and exocyclic methylene (B1212753) (=CH₂) groups.

The presence of these groups would give rise to distinct peaks in the IR spectrum. The hydroxyl groups are expected to produce a broad absorption band in the high-frequency region. The carbonyl groups of the lactone and the ketone will each exhibit strong, sharp absorption bands in the characteristic carbonyl region. The carbon-carbon double bond of the methylene group will also have a specific absorption frequency.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3500 - 3200 (broad) | O-H stretching |

| γ-Lactone (C=O) | 1780 - 1760 (strong, sharp) | C=O stretching |

| Ketone (C=O) | 1725 - 1705 (strong, sharp) | C=O stretching |

| Exocyclic Methylene (=CH₂) | 1660 - 1640 (medium) | C=C stretching |

| 3100 - 3000 (medium) | =C-H stretching | |

| 900 - 880 (strong) | =C-H out-of-plane bending |

Chemical Correlation Studies in Structural Assignments

In the case of this compound, a comprehensive search of the scientific literature did not yield specific studies detailing its chemical correlation to other known compounds for the purpose of structural assignment. The structural elucidation of many guaianolides isolated from sources such as Cynara cardunculus (artichoke) has often been accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov While these modern spectroscopic methods are powerful, chemical correlation remains a valuable tool for absolute configurational assignment. The absence of published chemical correlation studies for this specific compound suggests that its structure was likely determined and is reported based on spectroscopic data and comparison with closely related, structurally similar compounds.

Biosynthetic Pathways and Chemoenzymatic Synthesis

Proposed Biosynthetic Routes in Plants

The biosynthesis of guaianolide sesquiterpene lactones, including grosheimin (B1209560) and its derivatives, begins with the universal precursor for all terpenes, farnesyl diphosphate (B83284) (FPP). researchgate.net While the complete biosynthetic blueprint for 8-Deoxy-11,13-dihydroxygrosheimin has not been fully elucidated, a generally accepted pathway has been proposed based on studies of related compounds in the Asteraceae family. researchgate.netresearchgate.netresearchgate.net

The key steps are believed to be:

Cyclization of FPP : The linear FPP molecule undergoes a cyclization reaction catalyzed by a terpene synthase, specifically (+)-germacrene A synthase (GAS), to form the characteristic 10-membered ring of germacrene A. researchgate.netresearchgate.net

Oxidation of Germacrene A : The germacrene A intermediate is then subjected to a series of oxidation reactions. An essential enzyme in this step is germacrene A oxidase (GAO), a cytochrome P450-dependent monooxygenase, which hydroxylates the isopropenyl side chain. researchgate.netresearchgate.net

Formation of Costunolide (B1669451) : Further oxidation and subsequent lactonization, catalyzed by an enzyme like costunolide synthase (COS), also a P450 enzyme, leads to the formation of costunolide. researchgate.netresearchgate.net Costunolide is a critical intermediate, representing the germacranolide skeleton from which the guaianolides are derived.

Guaianolide Skeleton Formation : The germacranolide ring of costunolide is then proposed to undergo a cyclization to form the signature 5,7-fused bicyclic carbon skeleton of the guaianolides.

Tailoring Reactions : Following the formation of the basic guaianolide core, a series of "tailoring" reactions, including hydroxylations, reductions, and acylations, produce the vast diversity of naturally occurring guaianolides. researchgate.net For this compound, this involves specific hydroxylations at the C11 and C13 positions and a reduction at the C8 position relative to other related compounds like grosheimin. The enzymes responsible for these final modifications are likely specific hydroxylases and reductases. tandfonline.commdpi.com

The table below summarizes the key proposed stages in the biosynthesis of the guaianolide core structure.

| Step | Precursor | Key Enzyme(s) | Product | Reference(s) |

| Mevalonate Pathway | Acetyl-CoA | Multiple Enzymes | Farnesyl Diphosphate (FPP) | researchgate.net |

| Cyclization | Farnesyl Diphosphate (FPP) | (+)-Germacrene A Synthase (GAS) | (+)-Germacrene A | researchgate.netresearchgate.net |

| Oxidation | (+)-Germacrene A | Germacrene A Oxidase (GAO) | Germacrene A Acid | researchgate.netresearchgate.net |

| Lactonization | Germacrene A Acid | Costunolide Synthase (COS) | Costunolide | researchgate.netresearchgate.net |

| Guaianolide Formation | Costunolide | Unconfirmed Cyclase(s) | Guaianolide Skeleton | nih.gov |

| Tailoring | Guaianolide Skeleton | Hydroxylases, Reductases | This compound | tandfonline.commdpi.com |

Biomimetic Concepts in Synthetic Chemistry

Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules in the laboratory. For guaianolides, this often involves mimicking the proposed cyclization cascades that efficiently build the core structure from simpler acyclic or macrocyclic precursors. nih.govacs.org

A key biomimetic approach focuses on the transannular cyclization of germacranolide-type precursors, which mirrors the proposed biosynthetic conversion of costunolide to the guaianolide framework. nih.gov Synthetic chemists have also explored Diels-Alder reactions to construct the fused ring systems, which can be considered biomimetic as some natural product dimers are thought to form via pericyclic reactions. nih.govbohrium.com For instance, the synthesis of certain guaianolide dimers has been achieved using naturally abundant arglabin (B1666082) as a starting material in a biomimetic [4+2] cycloaddition. bohrium.comd-nb.info

More recent work has demonstrated that highly oxidized guaianolides can serve as precursors to other sesquiterpenoid skeletons, such as pseudoguaianolides and seco-guaianolides, through transformations that likely mimic natural biosynthetic rearrangements. acs.org These studies highlight the importance of peroxide intermediates in facilitating key bond rearrangements and cleavages, providing insight into potential, yet unproven, biosynthetic pathways. acs.org

| Biomimetic Strategy | Precursor Type | Key Reaction | Target Skeleton | Reference(s) |

| Oxy-Cope/Ene Cascade | Elemanolide | Thermal Rearrangement | Guaianolide | acs.org |

| Diels-Alder Cycloaddition | Guaianolide Monomer (e.g., Arglabin) | [4+2] Cycloaddition | Guaianolide Dimer | bohrium.comd-nb.info |

| Peroxide-Mediated Rearrangement | Oxidized Guaianolide | Bond Rearrangement/Cleavage | Pseudoguaianolide, Seco-Guaianolide | acs.org |

Enantioselective Synthesis Strategies for Related Sesquiterpene Lactones

The biological activity of sesquiterpene lactones is often highly dependent on their stereochemistry. Therefore, enantioselective synthesis, which allows for the preparation of a single enantiomer of a chiral molecule, is of paramount importance. While a total synthesis of this compound itself is not widely reported, strategies for related sesquiterpene lactones provide a blueprint for how such a synthesis could be approached.

Common strategies include:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products as starting materials. For example, the enantioselective semi-synthesis of (+)-vernolepin was achieved starting from (+)-minimolide, a major sesquiterpene lactone isolated from Mikania minima. researchgate.net

Asymmetric Catalysis : This powerful strategy uses a small amount of a chiral catalyst to induce stereoselectivity. The synthesis of both enantiomers of arteludovicinolide A featured an asymmetric cyclopropanation as a key step to establish the desired stereochemistry early in the sequence. uni-regensburg.de

Substrate Control : In this method, existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. The total synthesis of (+)-anthecularin relied on a stereocontrolled 1,2-addition of vinyllithium (B1195746) to an enone to install a tetrasubstituted asymmetric center with high diastereoselectivity. nih.gov

These approaches often involve intricate, multi-step sequences to meticulously build the tricyclic core and install the correct relative and absolute stereochemistry at each chiral center. nih.govelsevierpure.com

| Target Molecule | Key Enantioselective Strategy | Number of Steps | Overall Yield | Reference(s) |

| (+)-Anthecularin | Substrate-controlled 1,2-addition | 18 | 3.9% | nih.govelsevierpure.com |

| Arteludovicinolide A (both enantiomers) | Asymmetric cyclopropanation | 9 | 4.8% | uni-regensburg.de |

| (+)-Vernolepin | Chiral pool synthesis (from (+)-minimolide) | 4 (from minimolide) | ~40% | researchgate.net |

Chemical Derivatives and Analogues

Naturally Occurring Derivatives and Related Guaianolides Co-isolated

8-Deoxy-11,13-dihydroxygrosheimin, a sesquiterpene lactone, is part of a complex family of related compounds. nih.gov It has been isolated from the leaves of Cynara scolymus L., commonly known as the globe artichoke. tandfonline.comtandfonline.comugr.es This plant is a rich source of various guaianolides, which are often extracted together.

Grosheimin (B1209560) and its Derivatives (e.g., 8-deoxy-11-hydroxy-13-chlorogrosheimin, Grosulfeimin)

Grosheimin is a closely related and more widely studied guaianolide that is frequently co-isolated with this compound from sources like artichoke leaves. dss.go.thresearchgate.net The structural similarities between these compounds often lead to their concurrent presence in plant extracts. Grosheimin itself has been isolated from various plants, including Chartolepsis intermedia and Centaurea helenioides. nih.govtubitak.gov.tr

Several derivatives of grosheimin have been identified, showcasing the chemical diversity within this subclass of guaianolides.

8-deoxy-11-hydroxy-13-chlorogrosheimin : This chlorinated derivative has also been isolated from Cynara scolymus L. tandfonline.comtandfonline.comugr.es Its structure suggests a biosynthetic pathway involving chlorination, a less common modification in terrestrial plants. uni.lunaturalproducts.netchemsrc.com

Grosulfeimin (11-H-13-methylsulfonylgrosheimin) : This unusual sulfur-containing guaianolide was also discovered in the extracts of Cynara scolymus L. tandfonline.comtandfonline.comugr.es The presence of a methylsulfonyl group makes it a rare natural product. tandfonline.com

The co-isolation of these compounds from the same plant source highlights the intricate biosynthetic machinery capable of producing a range of structurally related but functionally diverse molecules.

Cynaratriol and its Analogues

Cynaratriol is another significant guaianolide that is often found in plants belonging to the Cynara and Centaurea genera. tandfonline.comresearchgate.netresearchgate.net It has been identified in Cynara cardunculus (cardoon) and Cynara scolymus. mdpi.comump.edu.vn The molecular structure of cynaratriol has been confirmed through spectroscopic methods and X-ray crystallography, revealing a tricyclic guaianolide skeleton. researchgate.net Its co-occurrence with this compound and other related compounds in artichoke suggests a shared biosynthetic origin. researchgate.netmdpi.com

Cynaropicrin (B1669659) and its Derivatives (e.g., Dehydrocynaropicrin)

Cynaropicrin is arguably the most well-known and abundant guaianolide in artichoke, contributing significantly to its characteristic bitter taste. dss.go.thwikipedia.org It is considered a chemotaxonomic marker for artichoke species. nih.gov Cynaropicrin and its derivative, dehydrocynaropicrin, are consistently co-isolated with grosheimin and, by extension, this compound from Cynara scolymus. tandfonline.comugr.es The biosynthesis of cynaropicrin is thought to proceed through several intermediates, starting from farnesyl pyrophosphate. wikipedia.org

8-Epigrosheimin

8-Epigrosheimin is a stereoisomer of grosheimin that has been isolated from various species of the Crepis genus, such as Crepis virens and Crepis dioscoridis. tandfonline.comthieme-connect.comurjc.es It has also been identified for the first time in Cynara scolymus alongside this compound. tandfonline.comtandfonline.comugr.es The difference in stereochemistry at the C-8 position can have significant implications for the molecule's three-dimensional shape and biological properties.

Strategies for Chemical Modification and Semi-synthesis

The inherent chemical reactivity of guaianolides like grosheimin and its analogues provides a foundation for various chemical modifications and semi-synthetic strategies. These approaches aim to create novel derivatives with potentially enhanced or altered properties.

The presence of an α-methylene-γ-lactone motif in many guaianolides, including grosheimin, makes them susceptible to Michael additions. mdpi.com This reactivity has been exploited to introduce various functionalities. For example, amino analogues of grosheimin have been prepared through aza-Michael addition. mdpi.com

Other strategies for modification include:

Reduction : The lactone ring of grosheimin can be reduced to a diol. mdpi.com

Acylation : The hydroxyl groups present in the structures of these compounds can be acetylated. nih.govmdpi.com

Halogenation : The secondary hydroxyl group can serve as a nucleophilic site for halogenation. mdpi.com

Hydroxylation : Methods have been developed for the hydroxylation of the guaianolide skeleton at various positions. acs.org

Rearrangements and Cycloadditions : More complex transformations, including photochemical rearrangements and various cycloaddition reactions, have been employed in the total synthesis of guaianolides. researchgate.net

These semi-synthetic modifications are crucial for exploring the structure-activity relationships of this class of compounds and for developing new molecules with specific applications. d-nb.info The total synthesis of complex guaianolides like (-)-8-epigrosheimin has also been achieved, showcasing advanced synthetic strategies. acs.org

Biological Activities and Mechanistic Investigations

Anti-inflammatory Action (as a constituent of plant extracts)

As a component of plant extracts, particularly from the Asteraceae family, 8-Deoxy-11,13-dihydroxygrosheimin is associated with anti-inflammatory properties. Sesquiterpene lactones, including this compound, found in artichoke leaves have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation, in lipopolysaccharide-stimulated RAW264.7 cells. preprints.orgresearchgate.net This suggests a potential mechanism for the anti-inflammatory effects observed with artichoke extracts. The anti-inflammatory activity of plant extracts containing this and similar compounds is thought to be at least partly responsible for their traditional use in treating inflammatory conditions. nih.gov

Metabolic Regulation

Emerging research has implicated this compound in the regulation of various metabolic pathways.

Studies have indicated that this compound is involved in lipid metabolism. hmdb.cafoodb.ca It has been identified as one of the lipid metabolites that may influence taste perception. researchgate.net Furthermore, research suggests that sesquiterpene lactones from artichoke can suppress the elevation of serum triglycerides. google.com

Interestingly, this compound has been identified as a lipid metabolite that shows a significant positive correlation with the taste value in certain food products. researchgate.netresearchgate.net This suggests that beyond its direct physiological effects, this compound may also play a role in the sensory experience of consuming foods that contain it.

In a study investigating hepatopancreatic damage in crayfish, this compound was identified as a metabolite that was upregulated in response to astaxanthin (B1665798) treatment, which was shown to have protective effects against the damage. nih.govresearchgate.net This finding suggests a role for this compound in the cellular metabolic response to tissue injury and subsequent therapeutic interventions. The broader context of cellular metabolism and the DNA damage response highlights the intricate connection between metabolic pathways and cellular health. mdpi.comnih.gov

Neuroprotective Potential (within the context of sesquiterpene lactones in artichoke)

The class of compounds to which this compound belongs, sesquiterpene lactones, has been investigated for neuroprotective effects. researchgate.net Artichoke leaf extract, which contains a variety of these compounds, has demonstrated the ability to reduce microglial infiltration and the production of inflammatory markers like TNF-α in the brain. mdpi.comnih.gov While the specific contribution of this compound to this effect is not yet fully elucidated, the presence of this and other sesquiterpene lactones is considered a key factor in the neuroprotective potential of artichoke. preprints.orgnih.gov

Antimicrobial Properties (observed in extracts containing the compound)

The antimicrobial potential of this compound is primarily inferred from studies on extracts of plants known to contain this and structurally related sesquiterpene lactones. Sesquiterpene lactones as a class, particularly those possessing an α-methylene-γ-lactone group, are recognized for a spectrum of biological activities, including antimicrobial effects. nih.govcore.ac.uk This activity is often attributed to the ability of the α,β-unsaturated carbonyl group to undergo Michael-type addition reactions with nucleophilic groups (such as sulfhydryl groups in proteins) in microbial cells, leading to the inhibition of essential enzymes and disruption of cellular functions. nih.gov

While direct testing of pure this compound against microbial strains is not extensively documented in publicly available literature, the activity of extracts from plants in the Asteraceae family, a rich source of these compounds, provides valuable insight. core.ac.uk For instance, research on extracts from Centaurothamnus maximus, an endemic plant also from the Asteraceae family, has demonstrated notable antimicrobial effects. researchgate.net In one study, the ethanol (B145695) extract of C. maximus leaves was active against a range of pathogenic microbes. researchgate.net

The results indicated a pronounced antimicrobial effect, particularly against Gram-positive bacteria. researchgate.net The findings for the ethanol extract are summarized in the table below.

Table 1: Antimicrobial Activity of an Ethanol Extract from Centaurothamnus maximus (Containing Related Guaianolides)

| Test Microorganism | Activity Status |

|---|---|

| Bacillus subtilis | Active |

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Active |

| Candida albicans | Inactive |

| Mycobacterium smegmatis | Active |

Data sourced from a study on the antimicrobial potential of C. maximus leaf extracts. researchgate.net

These findings, while not specific to an isolated compound, support the general observation that plant extracts rich in guaianolide sesquiterpene lactones are promising sources of antimicrobial agents. nih.govcore.ac.uk The activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria, suggests a broad spectrum of potential applications for compounds found within these extracts. researchgate.net

Other Biological Activities Associated with Related Sesquiterpene Lactones (e.g., anti-Hepatitis C activity)

Beyond general antimicrobial properties, sesquiterpene lactones that are structurally related to this compound have been investigated for more specific therapeutic activities, most notably for their potent antiviral effects against the Hepatitis C virus (HCV). researchgate.netrsc.org HCV infection is a major cause of severe liver diseases, and there is a persistent need for new, effective antiviral agents. nih.govnih.gov Several guaianolide-type sesquiterpene lactones have emerged as promising candidates in this area. rsc.org

Key findings from research into the anti-HCV activity of related compounds include:

Cynaropicrin (B1669659) and Grosheimol: Studies on extracts from the wild Egyptian artichoke (Cynara scolymus), a known source of sesquiterpene lactones, led to the identification of cynaropicrin and a previously unknown molecule designated "grosheimol" as potent HCV inhibitors. rsc.orgnih.gov Both compounds were found to block the early stages of the HCV life cycle, effectively inhibiting viral entry into host cells. nih.govfrontiersin.org This inhibitory action was observed to be pan-genotypic, meaning it is effective against a wide range of HCV genotypes. frontiersin.org

Parthenolide: This germacranolide-type sesquiterpene lactone, found in the medicinal plant feverfew, has also been identified as an inhibitor of HCV replication. rsc.orgnih.gov Research has shown it can potentiate the anti-HCV effects of interferon-alpha, a standard therapy for hepatitis. nih.gov

Structure-Activity Relationship: The anti-HCV activity of these compounds is strongly linked to their chemical structure. The presence of the α-methylene-γ-lactone moiety is considered crucial for their biological action, which likely involves the alkylation of viral or host cell proteins necessary for the viral life cycle. researchgate.netnih.gov

The potency of these related sesquiterpene lactones against HCV has been quantified in various studies, as detailed in the table below.

Table 2: Anti-Hepatitis C Virus (HCV) Activity of Related Sesquiterpene Lactones

| Compound | Type | Source Plant (Example) | Anti-HCV Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| Cynaropicrin | Guaianolide | Artichoke (Cynara scolymus) | 3.05 µM | nih.govfrontiersin.org |

| Grosheimol | Guaianolide | Artichoke (Cynara scolymus) | 4.38 µM | nih.gov |

| Parthenolide | Germacranolide | Feverfew (Tanacetum parthenium) | 2.21 µM | nih.gov |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.

The promising, pan-genotypic activity of compounds like cynaropicrin makes them strong candidates for further development into novel and cost-effective anti-HCV therapeutics. nih.govfrontiersin.org

Molecular and Cellular Pharmacology

Investigation of Molecular Targets and Ligand Interactions

The precise molecular targets of 8-Deoxy-11,13-dihydroxygrosheimin are an area of ongoing research. However, based on the well-documented activities of related sesquiterpene lactones, several key protein interactions can be inferred. Sesquiterpene lactones are recognized for their capacity to interact with multiple proteins involved in the inflammatory process. researchgate.netmdpi.comnih.gov The reactivity of the α-methylene-γ-lactone group, a common feature in many sesquiterpene lactones, allows for covalent bonding with nucleophilic sites on proteins, particularly cysteine residues. mdpi.com

This interaction can lead to the inhibition of key inflammatory mediators. While direct binding studies for this compound are not extensively available, the broader class of sesquiterpene lactones has been shown to target and inhibit several key pro-inflammatory molecules. nih.gov For instance, a study on the related compound cynaropicrin (B1669659) demonstrated that its suppressive effects could be attenuated by the presence of a high molar ratio of L-cysteine, suggesting a direct interaction with target proteins. mdpi.com

General molecular targets for sesquiterpene lactones in inflammatory pathways are summarized below:

| Target Class | Specific Examples | Potential Effect of Inhibition |

| Transcription Factors | NF-κB, STAT3 | Reduction of pro-inflammatory gene expression |

| Kinases | MAPKs (e.g., p38), JAK | Disruption of inflammatory signaling cascades |

| Enzymes | iNOS, COX-2 | Decreased production of inflammatory mediators |

It is plausible that this compound shares some of these molecular targets, contributing to its observed anti-inflammatory properties. mdpi.com

Modulation of Cellular Signaling Pathways

The anti-inflammatory and antioxidant activities of this compound are closely linked to its ability to modulate critical cellular signaling pathways. While direct studies on this specific compound are limited, research on structurally similar sesquiterpene lactones from artichoke, such as cynaropicrin, provides significant insights into its likely mechanisms of action.

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway:

The NRF2 pathway is a primary regulator of the cellular antioxidant response. Studies on cynaropicrin have shown that it can stimulate the activation of NRF2. mdpi.com This activation leads to the enhanced expression of a variety of antioxidant genes, thereby bolstering the cell's defense against oxidative stress. mdpi.com Given the structural similarities and co-occurrence in artichoke, it is hypothesized that this compound may also contribute to the activation of the NRF2 pathway, enhancing the antioxidant capacity of cells. nih.govmdpi.com

Nuclear Factor-κB (NF-κB) Pathway:

The NF-κB signaling pathway is a central mediator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Research has demonstrated that cynaropicrin can suppress the NF-κB pathway, thereby exerting anti-inflammatory effects. mdpi.comnih.gov This inhibition of NF-κB activation is a key mechanism for the anti-inflammatory properties of many sesquiterpene lactones. mdpi.comnih.gov It is highly probable that this compound also modulates this pathway, contributing to its documented anti-inflammatory action. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK signaling cascade is another crucial pathway involved in inflammation. Sesquiterpene lactones have been shown to impact this pathway, although the specific effects can vary. mdpi.com Inhibition of MAPK signaling can lead to a reduction in the production of inflammatory mediators.

The table below summarizes the potential influence of this compound and related compounds on key signaling pathways.

| Signaling Pathway | Key Proteins | Effect of Modulation by Related Sesquiterpene Lactones | Implied Effect of this compound |

| NRF2 | NRF2, Keap1 | Activation, leading to increased antioxidant gene expression. | Potential activation, enhancing cellular antioxidant defenses. |

| NF-κB | NF-κB, IκBα, IKK | Inhibition, leading to decreased pro-inflammatory gene expression. | Potential inhibition, reducing the inflammatory response. |

| MAPK | p38, JNK, ERK | Inhibition, disrupting inflammatory signaling cascades. | Potential modulation, contributing to anti-inflammatory effects. |

Further research is necessary to fully elucidate the specific molecular interactions and the extent to which this compound modulates these and other cellular signaling pathways.

Analytical Methodologies for Research and Quantification

Advanced Chromatographic-Mass Spectrometric Techniques

Modern analytical chemistry relies heavily on hyphenated techniques that combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. These methods are essential for the analysis of specific compounds like 8-Deoxy-11,13-dihydroxygrosheimin within intricate chemical environments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of a wide range of compounds, including sesquiterpene lactones like this compound. This method is particularly well-suited for non-volatile and thermally labile molecules that are not amenable to gas chromatography.

In the analysis of plant extracts, such as those from Cynara scolymus (artichoke), ultra-high-performance liquid chromatography (UHPLC) coupled with a quadrupole time-of-flight (q-TOF) mass spectrometer has been effectively used for metabolite profiling. researchgate.net This approach allows for the separation, identification, and semi-quantitative analysis of various phytochemicals, including this compound. The high resolution and mass accuracy of TOF-MS aid in the confident identification of the compound.

A typical LC-MS/MS method involves the chromatographic separation of the compound on a C18 column, followed by detection using mass spectrometry. nih.gov The selection of mobile phases, often a gradient of water and acetonitrile (B52724) with additives like formic acid, is optimized to achieve the best separation. rsc.orgmdpi.com The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), to enhance selectivity and sensitivity for quantitative studies. nih.gov

For this compound, predicted LC-MS/MS spectra are available at different collision energies (10V, 20V, and 40V), which can aid in the development of analytical methods and the interpretation of experimental data. contaminantdb.ca One study on the metabolite profiling of Senna occidentalis root extract using LC-MS/MS identified this compound, reporting its molecular formula as C15H20O5 and a retention time of 14.624 minutes under their specific chromatographic conditions. ijcrt.org

Table 1: LC-MS/MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C15H20O5 | ijcrt.org |

| Molecular Weight | 280.1306 | ijcrt.org |

| Retention Time (min) | 14.624 | ijcrt.org |

| Predicted Spectrum (10V) | splash10-001i-0590000000-cb8cb2d59920a1e821b8 | contaminantdb.ca |

| Predicted Spectrum (20V) | splash10-01q9-0290000000-6bd4ab6fcfe8b1bb4e0f | contaminantdb.ca |

| Predicted Spectrum (40V) | splash10-0g2i-4900000000-9c4b10b04a2010663d7e | contaminantdb.ca |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. acs.org This often involves converting hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. acs.org

The GC-MS analysis of extracts from Senna occidentalis roots revealed the presence of a diverse array of compounds, and while not explicitly detailing the parameters for this compound, it highlights the utility of this technique in the broader chemical characterization of the plant. ijcrt.org Predicted GC-MS spectra for the non-derivatized form of this compound are also available and can serve as a reference for identification purposes. contaminantdb.cahmdb.ca

The general workflow of a GC-MS analysis involves the injection of the sample into a heated inlet, separation of the components on a capillary column, and detection by a mass spectrometer. mdpi.com The resulting mass spectra, which show the fragmentation pattern of the molecule, can be compared with spectral libraries for identification. mdpi.com

Quantitative Determination in Complex Biological Matrices and Plant Extracts

The quantification of this compound in complex matrices like plant extracts and biological fluids is essential for understanding its distribution and concentration. This process often involves the use of validated analytical methods to ensure accuracy and reliability.

While specific quantitative data for this compound is not extensively published, the methodologies for quantifying similar compounds in such matrices are well-established. For instance, studies have detailed the quantification of other phytochemicals in plant extracts, which can be adapted for this specific sesquiterpene lactone. preprints.org

The development of a quantitative method typically involves:

Sample Preparation: This may include extraction, clean-up, and pre-concentration steps to isolate the analyte from interfering matrix components.

Method Validation: The analytical method is validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Use of Internal Standards: An internal standard is often used to correct for variations in sample preparation and instrument response. acs.org

In a study on commercially available artichoke leaf extracts, this compound was identified and described liquid chromatographically for the first time, alongside other minor compounds. researchgate.net While this study focused on identification and characterization, it lays the groundwork for future quantitative analyses. The concentration of other key compounds in the artichoke leaf extract was determined, showcasing the feasibility of such measurements. researchgate.net

Future Perspectives in Research on 8 Deoxy 11,13 Dihydroxygrosheimin

Elucidation of Specific Mechanisms of Biological Action

Initial studies have associated 8-Deoxy-11,13-dihydroxygrosheimin with anti-inflammatory and antioxidant activities. smolecule.commdpi.com However, the precise molecular targets and signaling pathways through which it exerts these effects remain largely to be elucidated. Future research is expected to move beyond observational studies to pinpoint the specific proteins and cellular cascades it modulates.

A key area of investigation will be its interaction with inflammatory pathways. For instance, studies on similar compounds found in artichoke, such as Isochlorogenic acid B (ICAB), have shown modulation of the TLR4, MyD88, GSK3β, p38, and NF-κB signaling pathways, leading to a reduction in inflammatory cytokines like TNF-α and IL-6. mdpi.com Future studies should explore whether this compound shares these or other mechanisms. Investigating its influence on the expression and activity of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) will be critical.

Furthermore, its antioxidant effects, currently attributed to enhancing cellular defense systems, require more detailed mechanistic exploration. smolecule.com Research could focus on its ability to influence the expression of antioxidant genes, such as those encoding glutamate-cysteine ligase and heme oxygenase-1, similar to the effects observed for cynaropicrin (B1669659). preprints.org Understanding its direct radical scavenging capabilities versus its role in upregulating endogenous antioxidant defenses will be a significant step forward. It has been suggested that the compound may also play a role in modulating signaling pathways related to metabolic regulation and insulin (B600854) resistance in hepatocytes. smolecule.com

Exploration of Novel Biological Functions and Interplay with Other Metabolites

The biological activities of this compound are likely not limited to its anti-inflammatory and antioxidant properties. As a constituent of complex phytochemical mixtures in plants like artichoke, it exists alongside a diverse array of other sesquiterpene lactones, polyphenols, and flavonoids. smolecule.comresearchgate.net Future research will be crucial in exploring novel biological functions and understanding its synergistic, antagonistic, or additive interactions with these co-occurring metabolites.

Metabolomic studies have identified 123 different sesquiterpene lactones in various artichoke cultivars, and this compound is present in comparable amounts to other major sesquiterpene lactones like cynaropicrin, dehydrocynaropicrin, grosheimin (B1209560), and cynaratriol in the leaves. smolecule.compreprints.orgresearchgate.net This co-existence suggests a potential for interplay. For example, while this compound has known anti-inflammatory effects, other compounds in artichoke extracts, such as cynarin (B1669657) and chlorogenic acid, are noted for their effects on cholesterol metabolism and potent antioxidant activities. mdpi.com

Future research could employ a systems biology approach to investigate how this compound, in combination with other artichoke metabolites, influences global cellular processes. This could uncover novel therapeutic applications in areas such as neuroprotection, where other artichoke compounds have already shown promise. mdpi.com Exploring its potential antimicrobial and cytotoxic effects, which have been documented for artichoke extracts as a whole, is another promising avenue. smolecule.com

Advanced Research into Biosynthetic Regulation and Genetic Underpinnings

The biosynthesis of sesquiterpene lactones is a complex process, and the specific enzymatic steps and regulatory networks leading to this compound are not fully understood. Future research is needed to identify and characterize the specific synthases, hydroxylases, and other enzymes involved in its formation from primary metabolites. The structural complexity, featuring multiple stereogenic centers and functional groups, points to a sophisticated biosynthetic pathway. smolecule.com

Advances in genomics and transcriptomics of plants in the Asteraceae family will be instrumental. By correlating gene expression profiles with metabolite profiles in different plant tissues and under various environmental conditions, researchers can identify candidate genes responsible for its synthesis. This could lead to the characterization of previously unknown enzymes and a deeper understanding of how the plant regulates its production. Such research may also shed light on the transcriptional changes and genetic regulation of metabolism influenced by this compound. epo.org

Understanding the genetic basis of its production could enable the metabolic engineering of plants or microbial hosts to produce this compound in larger, more consistent quantities. This would overcome the limitations of relying on extraction from natural sources, where concentrations can be variable. researchgate.net

Development of High-Throughput Analytical and Isolation Techniques

To facilitate advanced biological and biosynthetic research, the development of more efficient and high-throughput methods for the analysis and isolation of this compound is essential. Current methods often involve solvent extraction followed by conventional chromatographic techniques. smolecule.com

For analysis, the development of ultra-performance liquid chromatography coupled to mass spectrometry (UPLC/MS-MS) methods offers a rapid and sensitive approach for quantification in complex plant extracts. nih.gov Due to the thermolabile nature of many sesquiterpene lactones, high-performance liquid chromatography (HPLC) is often the preferred analytical method. researchgate.net Hyphenated techniques like HPLC-MS and HPLC-NMR are particularly powerful for the characterization of these compounds. researchgate.netresearchgate.net

For isolation, techniques like high-speed counter-current chromatography (HSCCC) and centrifugal partition chromatography (CPC) are emerging as highly efficient strategies for purifying sesquiterpene lactones on a preparative scale. researchgate.netbrieflands.com These methods can yield large quantities of the pure compound in fewer steps compared to traditional column chromatography. brieflands.comnih.gov A recent study on isolating sesquiterpene lactones from chicory, for instance, developed a three-step process involving optimized water maceration, liquid-liquid extraction, and reversed-phase chromatography to yield significant quantities of pure compounds. nih.gov The application and refinement of such innovative techniques will be crucial for obtaining the necessary amounts of this compound for in-depth biological evaluation and future research applications.

Q & A

Basic Research Questions

Q. How is 8-Deoxy-11,13-dihydroxygrosheimin identified and quantified in plant extracts?

- Methodological Answer : Identification typically involves NMR spectroscopy to resolve structural features, such as the absence of the C(8) hydroxyl group and presence of hydroxyls at C(11) and C(13). Quantification in plant matrices (e.g., Cynara scolymus L.) often uses comparative spectral analysis against known standards, though challenges arise when expected signals (e.g., CH₂(8) and CH₂OH(13)) are absent, necessitating alternative validation methods like mass spectrometry .

Q. What extraction protocols are optimal for isolating this compound?

- Methodological Answer : The compound is isolated via solvent partitioning, with chloroform and methanol extracts showing higher yields. Sequential extraction followed by column chromatography (e.g., silica gel) is employed, with structural confirmation through spectroscopic methods (¹H/¹³C NMR, IR) and chemical derivatization .

Q. How does the stereochemistry of this compound influence its classification among guaianolides?

- Methodological Answer : The absence of the C(8) hydroxyl group and hydroxylation at C(11) and C(13) distinguish it from related sesquiterpene lactones like grosheimin. Comparative NMR analysis of coupling constants and NOE correlations is critical to resolving stereochemical ambiguities, particularly in differentiating it from isomers such as 8-deoxy-11-hydroxy-13-chlorogrosheimin .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound?

- Methodological Answer : Discrepancies in observed NMR signals (e.g., missing CH₂(8) or CH₂OH(13) groups) may stem from sample purity, solvent effects, or conformational flexibility. To address this, researchers should cross-validate findings using high-resolution mass spectrometry (HRMS) and X-ray crystallography, supplemented by comparative studies with synthetic analogs .

Q. What strategies are effective for synthesizing derivatives of this compound to study structure-activity relationships?

- Methodological Answer : Targeted modifications at C(11) and C(13) hydroxyl groups via acetylation, sulfonation, or halogenation (e.g., chlorination) can enhance bioactivity profiling. Reaction conditions must be optimized to preserve the lactone ring stability, monitored by TLC and LC-MS .

Q. What experimental designs are suitable for investigating the bioactivity of this compound in cytotoxic assays?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or apoptosis assays) should be conducted using cancer cell lines, with dose-response curves and controls for sesquiterpene lactone-specific effects (e.g., NF-κB inhibition). Synergistic studies with other guaianolides (e.g., cynaropicrin) can clarify mechanistic pathways .

Q. How can computational modeling complement experimental studies of this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to proteins like tubulin or kinases. Density Functional Theory (DFT) calculations further elucidate electronic properties of hydroxyl groups, guiding hypotheses for empirical validation .

Notes on Data Interpretation

- Contradiction Management : When spectral data conflict with literature (e.g., missing NMR peaks), replicate experiments under varied conditions (temperature, solvent) and employ orthogonal techniques (e.g., 2D NMR, circular dichroism) to confirm structural assignments .

- Bioactivity Context : Link bioactivity findings to structural features, such as the role of C(11) and C(13) hydroxyls in hydrogen bonding with cellular targets, while acknowledging potential artifacts from extraction solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.